

Application Notes and Protocols for DS21360717 in Kinase Activity Screening

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Compound of Interest

Compound Name: DS21360717

Cat. No.: B1192657

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Introduction

DS21360717 is a potent, orally active small molecule inhibitor of Feline Sarcoma (FES)-related tyrosine kinase (FER).[1][2] Developed through high-throughput screening and subsequent structure-activity relationship (SAR)-based chemical modifications, **DS21360717** has demonstrated significant antitumor activity in preclinical models.[1] FER kinase is a non-receptor tyrosine kinase implicated in various cellular processes, including cell adhesion, migration, and proliferation. Its overexpression and hyperactivity are associated with the progression and metastasis of several cancers, making it a compelling target for anticancer therapies.

These application notes provide detailed protocols for utilizing **DS21360717** as a tool compound for in vitro and cell-based kinase activity screening. The information is intended to guide researchers in academic and industrial settings in their efforts to study FER kinase biology and discover novel anticancer agents.

Quantitative Data Summary

The following tables summarize the key quantitative data for **DS21360717**'s inhibitory activity.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of **DS21360717**

Target/Cell Line	Assay Type	Parameter	Value	Reference
FER Kinase	Biochemical	IC50	0.49 nM	[2]
Ba/F3-FER Cells	Cell Proliferation	GI50	1.9 nM	[2]
Ba/F3-Mock Cells	Cell Proliferation	GI50	220 nM	

Table 2: In Vivo Antitumor Efficacy of **DS21360717** in a Ba/F3-FER Xenograft Model

Dose (mg/kg, oral, once daily)	Outcome	Reference
12.5 - 100	Significant tumor growth inhibition	

Note: Detailed quantitative data on tumor growth inhibition percentages for specific doses were not available in the reviewed literature.

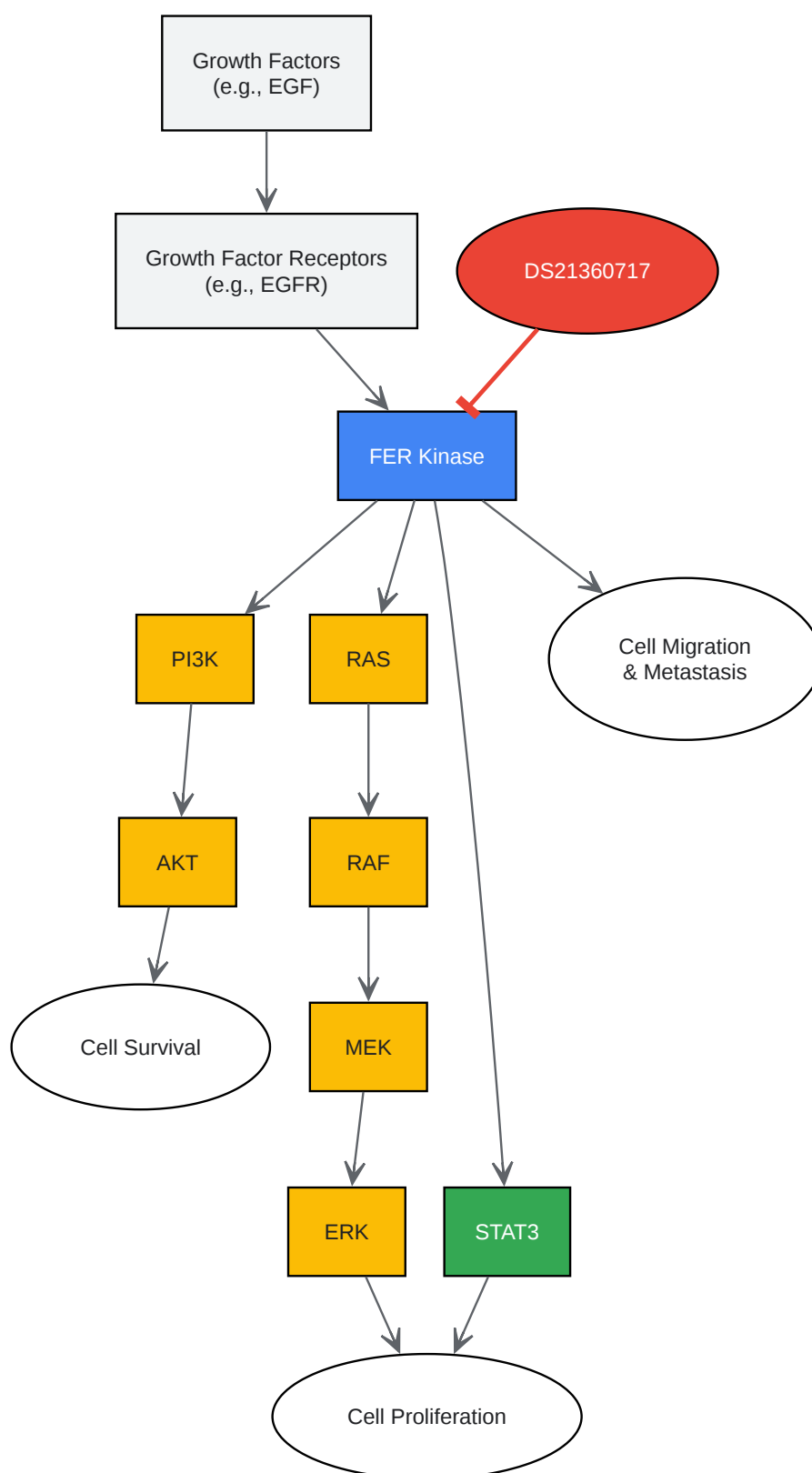
Table 3: Kinase Selectivity Profile of **DS21360717**

Kinase Panel	Concentration Tested	Result	Reference
64 Kinases	200 nM	>90% inhibition of 14 kinases (excluding FER and FES)	

Note: A detailed IC50 panel for **DS21360717** against a broad range of kinases was not publicly available. The provided data indicates that while potent against FER, **DS21360717** exhibits off-target activity.

Signaling Pathway

FER kinase is a crucial node in multiple signaling pathways that regulate cell growth, survival, and migration. Downstream of growth factor receptors like EGFR, FER can activate key signaling cascades including the PI3K/AKT, MAPK/ERK, and STAT3 pathways.



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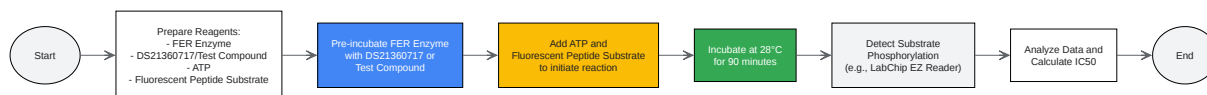
FER Kinase Signaling Pathway

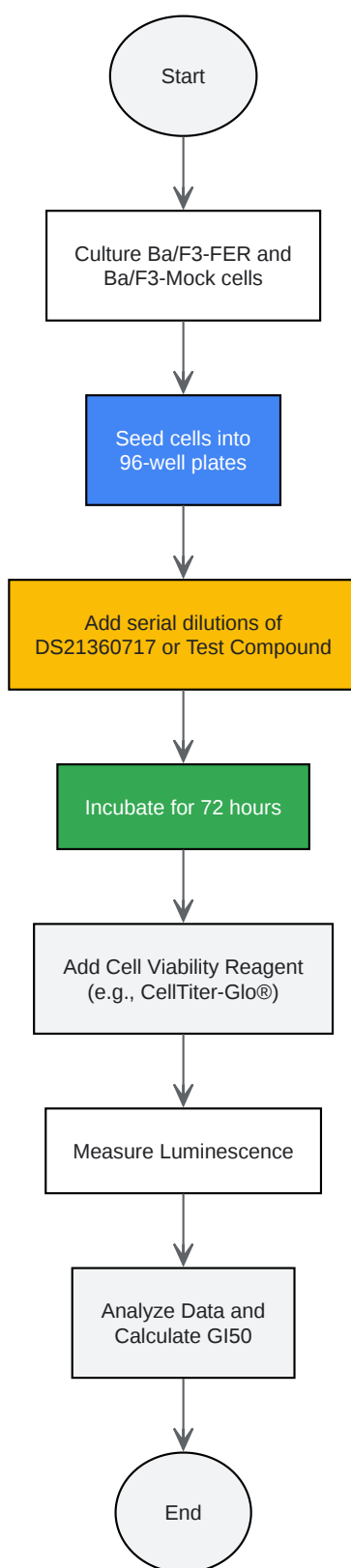
Experimental Protocols

Biochemical FER Kinase Activity Assay

This protocol is adapted from the methods used in the discovery of **DS21360717** and is suitable for determining the in vitro potency of test compounds.

Experimental Workflow:





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References

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- 2. ASSESSMENT OF ANTITUMOR ACTIVITY FOR TUMOR XENOGRAPH STUDIES USING EXPONENTIAL GROWTH MODELS - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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